molecular formula C24H24ClNO6 B11379068 11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11379068
M. Wt: 457.9 g/mol
InChI Key: BEQNLPKQWPNRPV-UHFFFAOYSA-N
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Description

11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxybenzylamine derivative.

    Introduction of the 3,4,5-trimethoxybenzyl group: This step often involves a nucleophilic substitution reaction where the 3,4,5-trimethoxybenzyl chloride reacts with the intermediate formed in the previous step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom at the 11th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the chlorine.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and materials.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzyl chloride: A precursor used in the synthesis of the target compound.

    Chromeno[8,7-e][1,3]oxazin derivatives: Compounds with similar core structures but different substituents.

Uniqueness

11-chloro-3-(3,4,5-trimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClNO6

Molecular Weight

457.9 g/mol

IUPAC Name

8-chloro-4-[(3,4,5-trimethoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C24H24ClNO6/c1-28-19-7-13(8-20(29-2)23(19)30-3)10-26-11-17-21-16(9-18(25)22(17)31-12-26)14-5-4-6-15(14)24(27)32-21/h7-9H,4-6,10-12H2,1-3H3

InChI Key

BEQNLPKQWPNRPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4

Origin of Product

United States

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